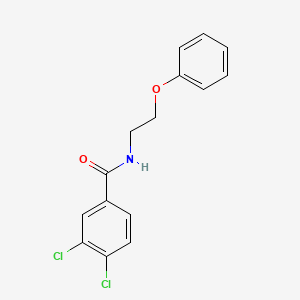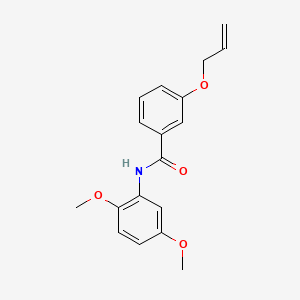![molecular formula C19H24ClNO2 B4409007 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride
Descripción general
Descripción
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor and has been found to have promising effects in the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride involves its binding to the dopamine D3 receptor and blocking its activity. This results in a decrease in dopamine release in the brain, which is responsible for the rewarding effects of various drugs of abuse. By blocking the dopamine D3 receptor, this compound has been found to reduce drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been found to reduce the expression of c-fos, a protein that is involved in the regulation of gene expression in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selective antagonist activity at the dopamine D3 receptor and its potential therapeutic applications in the treatment of various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For the research on 4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride include the development of more selective and potent compounds that target the dopamine D3 receptor. This will help to improve the therapeutic potential of this compound in the treatment of various neurological disorders. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which will require clinical trials and regulatory approval.
Aplicaciones Científicas De Investigación
4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to have promising effects in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound acts as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.
Propiedades
IUPAC Name |
4-[2-(4-benzylphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.ClH/c1-2-4-17(5-3-1)16-18-6-8-19(9-7-18)22-15-12-20-10-13-21-14-11-20;/h1-9H,10-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXCIMQZNSUTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4408924.png)
![4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408931.png)

![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![4-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408980.png)
![1-[(3,4-dichlorophenoxy)acetyl]pyrrolidine](/img/structure/B4408984.png)



![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409032.png)